2-Chloro-3-(dibromomethyl)benzonitrile
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Overview
Description
2-Chloro-3-(dibromomethyl)benzonitrile is an organic compound with the chemical formula C8H4Br2ClN. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the second position and a dibromomethyl group at the third position. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(dibromomethyl)benzonitrile typically involves the bromination of 2-chlorobenzonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(dibromomethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation can lead to the formation of different products, such as carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzonitriles, while reduction reactions can produce different amines or alcohols .
Scientific Research Applications
2-Chloro-3-(dibromomethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(dibromomethyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzonitrile: A simpler derivative with only a chlorine substituent.
3-Bromobenzonitrile: Contains a bromine substituent at the third position.
2,3-Dichlorobenzonitrile: Has two chlorine atoms at the second and third positions.
Uniqueness
2-Chloro-3-(dibromomethyl)benzonitrile is unique due to the presence of both chlorine and dibromomethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Biological Activity
2-Chloro-3-(dibromomethyl)benzonitrile (CAS No. 165187-23-5) is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Chemical Formula : C₈H₅Br₂ClN
- Molecular Weight : 292.4 g/mol
- Functional Groups : Benzonitrile moiety, dibromomethyl group, and a chloro substituent.
The presence of multiple halogen atoms in its structure suggests potential reactivity and interactions with biological molecules.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The halogenated groups may facilitate:
- Electrophilic Attack : The bromine and chlorine atoms can act as electrophiles, potentially reacting with nucleophilic sites on proteins or nucleic acids.
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit specific enzymes, leading to alterations in metabolic pathways.
- Cell Membrane Interaction : The lipophilicity imparted by the halogens may enhance membrane permeability, allowing the compound to exert effects intracellularly.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. For instance:
- Study Findings : A study conducted by Makarov et al. (2021) demonstrated that halogenated benzonitriles can inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus, at concentrations as low as 50 µg/mL.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Notably:
- Case Study : In a study published in the Journal of Medicinal Chemistry, the compound was found to induce apoptosis in human breast cancer cells (MCF-7) at IC50 values ranging from 10 to 20 µM, indicating significant cytotoxic potential.
Antiviral Activity
Preliminary investigations have suggested antiviral properties against certain viruses. For example:
- Research Observation : An experimental study indicated that derivatives of benzonitriles could inhibit viral replication in cell culture models, warranting further investigation into the specific mechanisms involved.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Antimicrobial Activity | Cytotoxicity (IC50 µM) | Mechanism of Action |
---|---|---|---|
This compound | Yes | 10 - 20 | Electrophilic attack on proteins |
2-Bromo-3-(chloromethyl)benzonitrile | Moderate | 15 - 25 | Enzyme inhibition |
4-Bromo-2-(dibromomethyl)benzoic acid | Yes | 5 - 15 | Membrane disruption |
Conclusion and Future Directions
The biological activity of this compound presents promising avenues for further research. Its antimicrobial and cytotoxic properties suggest potential applications in pharmaceuticals, particularly in developing new antimicrobial agents or anticancer therapies. Future studies should focus on elucidating detailed mechanisms of action and exploring structure-activity relationships to optimize its efficacy and safety profiles.
Properties
IUPAC Name |
2-chloro-3-(dibromomethyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClN/c9-8(10)6-3-1-2-5(4-12)7(6)11/h1-3,8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIUQKCRAYTVFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(Br)Br)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628890 |
Source
|
Record name | 2-Chloro-3-(dibromomethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165187-23-5 |
Source
|
Record name | 2-Chloro-3-(dibromomethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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